The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a complex organic molecule notable for its potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 381.432 g/mol. The compound features multiple functional groups, including a cyclopropyl group, a 1,2,4-oxadiazole ring, and a piperidine ring, which contribute to its biological activity and chemical properties .
The compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is also classified as a potential pharmaceutical agent due to its interaction with specific biological targets .
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving appropriate precursors. The piperidine moiety can be synthesized through alkylation or acylation methods that introduce the desired substituents onto the nitrogen atom.
The synthesis process may include:
The structure of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone can be represented using structural formulas that highlight its functional groups and stereochemistry. The InChI string for this compound is InChI=1S/C21H23N3O4/c1-26-16-6-2-5-15...
which encodes its complete molecular structure .
Key structural data includes:
The compound can undergo various chemical reactions typical for heterocyclic compounds:
Reactions may be catalyzed by acids or bases depending on the functional groups involved. For instance, the oxadiazole ring may participate in further cycloaddition reactions or serve as a leaving group in nucleophilic attack scenarios .
The primary target for this compound is the Discoidin Domain Receptor 1 (DDR1). The mechanism involves inhibiting DDR1 phosphorylation, which plays a crucial role in cellular signaling pathways related to growth and migration.
Inhibition of DDR1 leads to modulation of several biochemical pathways associated with fibrosis and renal function. Studies indicate that this compound exhibits favorable pharmacokinetic properties and selectivity towards DDR1, making it a candidate for therapeutic applications in conditions like Alport Syndrome .
The compound is typically characterized by:
This compound has potential applications in:
Research into this compound continues to explore its efficacy and safety profiles in preclinical models, highlighting its importance in drug discovery efforts .
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: